N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutylmethyl group and two methyl groups attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine: shares similarities with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutylmethyl group and the two methyl groups on the thiadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article focuses on the compound's synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Synthesis
This compound has the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol. The synthesis typically involves the cyclization of cyclobutylmethylamine with a thiadiazole precursor under controlled conditions. Common methods include using dehydrating agents and conducting reactions in inert atmospheres to prevent oxidation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or bind to receptors, influencing various biochemical pathways. This interaction is crucial for its potential applications in medicinal chemistry and pharmacology .
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. Studies have shown that compounds similar to this compound possess:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- Antifungal Activity : Demonstrated efficacy against fungal strains including Aspergillus niger and Candida albicans.
The minimum inhibitory concentration (MIC) values for these activities often range from 32.6 μg/mL to 62.5 μg/mL depending on the specific derivative tested .
Anticancer Potential
Thiadiazole derivatives have also been explored for their cytostatic properties. The compound's interaction with cellular pathways may inhibit cancer cell proliferation. For instance, studies have reported that certain derivatives can effectively reduce tumor growth in vitro by targeting specific enzymes involved in cell cycle regulation .
Case Studies
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .
Compound | Target Microorganism | MIC (μg/mL) | Activity |
---|---|---|---|
This compound | S. aureus | 32.6 | Significant |
This compound | E. coli | 62.5 | Moderate |
Derivative A2 | A. niger | 47.5 | Significant |
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-10-11-9(13-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWAADKJCQWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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